molecular formula C10H20O2 B12367651 4-ethyl(1,2-13C2)octanoic acid

4-ethyl(1,2-13C2)octanoic acid

Cat. No.: B12367651
M. Wt: 174.25 g/mol
InChI Key: PWKJMPFEQOHBAC-GAWGKFCISA-N
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Description

4-Ethyl(1,2-13C2)octanoic acid is a labeled fatty acid derivative where the carbon atoms at positions 1 and 2 are substituted with the carbon-13 isotope. This compound is a variant of 4-ethyl octanoic acid, which is known for its presence in various natural products and its applications in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl(1,2-13C2)octanoic acid typically involves the introduction of the carbon-13 isotope into the octanoic acid backbone. One common method is the use of labeled precursors in the synthesis process. For instance, starting with 1,2-13C2-labeled ethyl acetate, which undergoes a series of reactions including esterification, reduction, and subsequent chain elongation to form the desired labeled fatty acid .

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves the use of specialized reactors and controlled environments to ensure the incorporation of the isotope at specific positions. Microwave-assisted synthesis has been reported as an efficient method for producing such compounds, providing better yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl(1,2-13C2)octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl(1,2-13C2)octanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl(1,2-13C2)octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and acyl-CoA dehydrogenase. This helps in elucidating the pathways involved in fatty acid metabolism and energy production .

Comparison with Similar Compounds

    4-Ethyl octanoic acid: The non-labeled counterpart of 4-ethyl(1,2-13C2)octanoic acid.

    4-Methyl octanoic acid: A similar compound with a methyl group instead of an ethyl group.

    Octanoic acid: The parent compound without any substitutions.

Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in metabolic and pharmacokinetic research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C10H20O2

Molecular Weight

174.25 g/mol

IUPAC Name

4-ethyl(1,2-13C2)octanoic acid

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i8+1,10+1

InChI Key

PWKJMPFEQOHBAC-GAWGKFCISA-N

Isomeric SMILES

CCCCC(CC)C[13CH2][13C](=O)O

Canonical SMILES

CCCCC(CC)CCC(=O)O

Origin of Product

United States

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